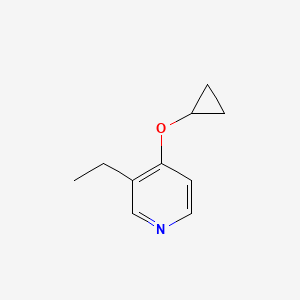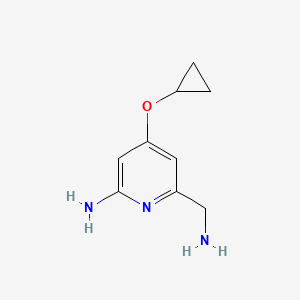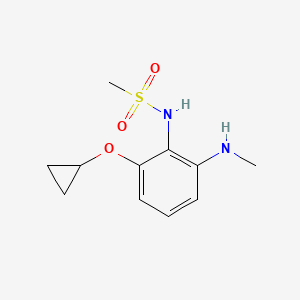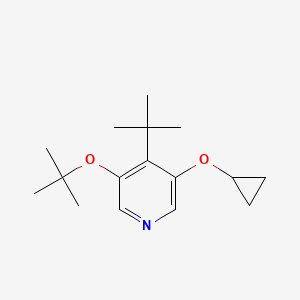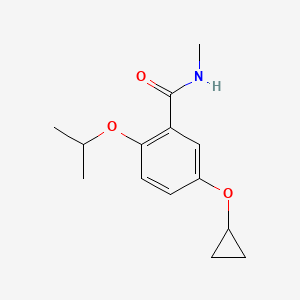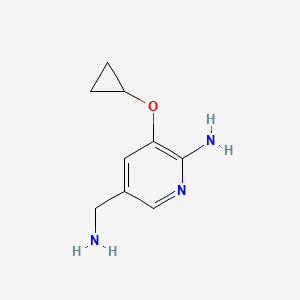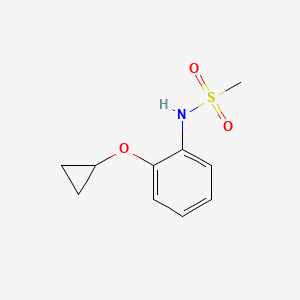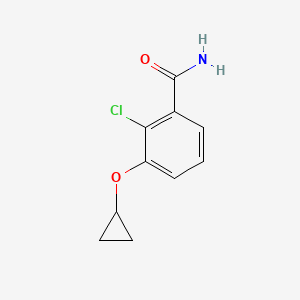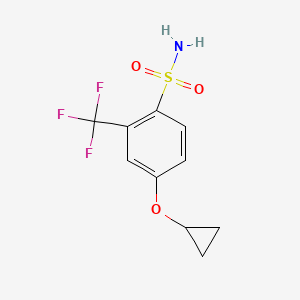
2-Iodo-3-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Iodo-3-(methylthio)phenol is an organoiodide compound that contains both iodine and sulfur atoms attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3-(methylthio)phenol typically involves the iodination of 3-(methylthio)phenol. One common method includes the use of iodine and an oxidizing agent in a suitable solvent. For example, aryl benzeneboronic acid and potassium iodide can be added to a methanol solution, followed by the slow addition of an oxidizing agent .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The specific details of industrial processes are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Iodo-3-(methylthio)phenol can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxide or sulfone, and the phenol group can undergo oxidation to quinones.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) may be employed.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted phenols can be obtained.
Oxidation Products: Sulfoxides, sulfones, and quinones are typical products.
Wissenschaftliche Forschungsanwendungen
2-Iodo-3-(methylthio)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Iodo-3-(methylthio)phenol involves its interaction with molecular targets through its iodine and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modification of proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Iodophenol: Similar structure but lacks the methylthio group.
3-Iodo-4-(methylthio)phenol: Similar but with different substitution pattern.
2-Iodo-3-(methylthio)acrylate: Contains an acrylate group instead of a phenol group.
Uniqueness: 2-Iodo-3-(methylthio)phenol is unique due to the presence of both iodine and methylthio groups on the phenol ring, which imparts distinct chemical reactivity and potential biological activity compared to other iodophenols.
Eigenschaften
Molekularformel |
C7H7IOS |
|---|---|
Molekulargewicht |
266.10 g/mol |
IUPAC-Name |
2-iodo-3-methylsulfanylphenol |
InChI |
InChI=1S/C7H7IOS/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 |
InChI-Schlüssel |
ZMIBJRWEBARTIM-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=CC(=C1I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




